molecular formula C23H18FN3O2S2 B11295516 4-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinolin-8-yl)butanamide

4-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinolin-8-yl)butanamide

Cat. No.: B11295516
M. Wt: 451.5 g/mol
InChI Key: XKNCXWXYRDBIPQ-RGEXLXHISA-N
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Description

4-[(5Z)-5-[(4-FLUOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(QUINOLIN-8-YL)BUTANAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a thiazolidine ring, a quinoline moiety, and a fluorophenyl group, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5Z)-5-[(4-FLUOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(QUINOLIN-8-YL)BUTANAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with the thiazolidine intermediate.

    Attachment of the Quinoline Moiety: The quinoline group can be attached through a nucleophilic substitution reaction, where the quinoline derivative reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl and quinoline moieties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The fluorophenyl group is known to enhance the bioavailability and metabolic stability of drugs, making this compound a promising candidate for drug development.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[(5Z)-5-[(4-FLUOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(QUINOLIN-8-YL)BUTANAMIDE is not well-documented. based on its structure, it is likely to interact with biological targets such as enzymes and receptors. The thiazolidine ring may act as a nucleophile, while the quinoline moiety could participate in π-π stacking interactions with aromatic amino acids in proteins. The fluorophenyl group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(QUINOLIN-8-YL)BUTANAMIDE
  • 4-[(5Z)-5-[(4-BROMOPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(QUINOLIN-8-YL)BUTANAMIDE

Uniqueness

The presence of the fluorophenyl group in 4-[(5Z)-5-[(4-FLUOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(QUINOLIN-8-YL)BUTANAMIDE distinguishes it from its analogs. Fluorine atoms are known to influence the electronic properties of molecules, potentially enhancing their biological activity and metabolic stability.

Properties

Molecular Formula

C23H18FN3O2S2

Molecular Weight

451.5 g/mol

IUPAC Name

4-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-quinolin-8-ylbutanamide

InChI

InChI=1S/C23H18FN3O2S2/c24-17-10-8-15(9-11-17)14-19-22(29)27(23(30)31-19)13-3-7-20(28)26-18-6-1-4-16-5-2-12-25-21(16)18/h1-2,4-6,8-12,14H,3,7,13H2,(H,26,28)/b19-14-

InChI Key

XKNCXWXYRDBIPQ-RGEXLXHISA-N

Isomeric SMILES

C1=CC2=C(C(=C1)NC(=O)CCCN3C(=O)/C(=C/C4=CC=C(C=C4)F)/SC3=S)N=CC=C2

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)CCCN3C(=O)C(=CC4=CC=C(C=C4)F)SC3=S)N=CC=C2

Origin of Product

United States

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